molecular formula C20H18ClN5 B11208622 1-(5-chloro-2-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11208622
M. Wt: 363.8 g/mol
InChI Key: GLSFAGYVFYYVPW-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a pyrazolo[3,4-d]pyrimidine core, and a phenylethylamine moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions:

    Amine Coupling: The final step involves coupling the phenylethylamine moiety to the pyrazolo[3,4-d]pyrimidine core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-chloro-2-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core and phenylethylamine moiety differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C20H18ClN5

Molecular Weight

363.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18ClN5/c1-13-8-9-16(21)10-18(13)26-20-17(11-24-26)19(22-12-23-20)25-14(2)15-6-4-3-5-7-15/h3-12,14H,1-2H3,(H,22,23,25)

InChI Key

GLSFAGYVFYYVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC(C)C4=CC=CC=C4

Origin of Product

United States

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